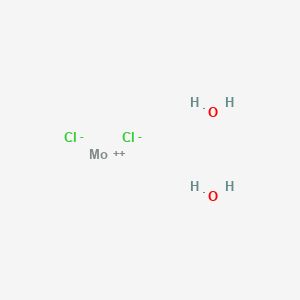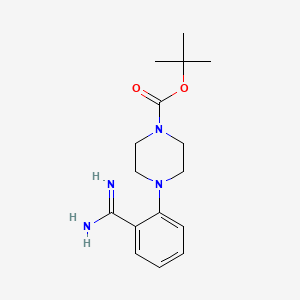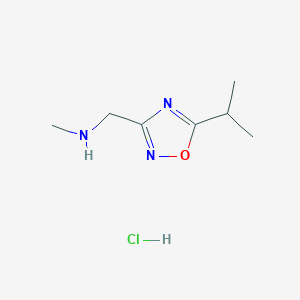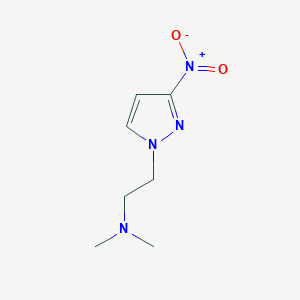
Dichlorodioxomolybdenum(VI)
描述
Dichlorodioxomolybdenum(VI) is a transition metal complex with the chemical formula MoO₂Cl₂. It is a versatile compound widely used in various chemical reactions due to its ability to act as both an oxidizing and reducing agent. This compound is particularly notable for its role as a catalyst in organic synthesis, making it a valuable tool in both academic research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Dichlorodioxomolybdenum(VI) can be synthesized through several methods. One common approach involves the reaction of molybdenum trioxide (MoO₃) with hydrochloric acid (HCl) under controlled conditions. The reaction typically proceeds as follows:
MoO3+2HCl→MoO2Cl2+H2O
Another method involves the direct chlorination of molybdenum dioxide (MoO₂) in the presence of chlorine gas (Cl₂):
MoO2+Cl2→MoO2Cl2
Industrial Production Methods: Industrial production of Dichlorodioxomolybdenum(VI) often employs large-scale reactors where molybdenum trioxide is treated with hydrochloric acid. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
化学反应分析
Types of Reactions: Dichlorodioxomolybdenum(VI) undergoes various types of chemical reactions, including:
Oxidation: It can oxidize organic substrates, such as alcohols to aldehydes or ketones.
Reduction: It can reduce nitro compounds to amines.
Substitution: It can participate in ligand exchange reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Common reducing agents include phosphines and silanes.
Substitution: Ligand exchange reactions often use neutral ligands such as pyridine or phosphine oxides.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Amines.
Substitution: Various molybdenum complexes with different ligands.
科学研究应用
Dichlorodioxomolybdenum(VI) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: It is studied for its role in mimicking the active sites of molybdoenzymes, which are crucial in biological redox processes.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug synthesis.
Industry: It is used in the production of fine chemicals and in processes such as olefin epoxidation.
作用机制
The mechanism by which Dichlorodioxomolybdenum(VI) exerts its effects involves its ability to transfer oxygen atoms. In oxidation reactions, it transfers an oxygen atom to the substrate, while in reduction reactions, it accepts electrons from the substrate. This dual functionality makes it a versatile catalyst. The molecular targets and pathways involved often include organic substrates such as alcohols, aldehydes, and nitro compounds .
相似化合物的比较
- Molybdenum(VI) oxide (MoO₃)
- Molybdenum(VI) dichloride dioxide (MoO₂Cl₂)
- Bis(acetylacetonato)dioxomolybdenum(VI) (MoO₂(acac)₂)
Comparison: Dichlorodioxomolybdenum(VI) is unique in its ability to act as both an oxidizing and reducing agent, which is not as pronounced in other molybdenum compounds. Its versatility and efficiency as a catalyst in organic synthesis set it apart from similar compounds .
属性
IUPAC Name |
molybdenum(2+);dichloride;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Mo.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCGLKODPLDFSI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cl-].[Cl-].[Mo+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H4MoO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluoro-4-[(3-methylphenyl)methoxy]benzenethiol](/img/structure/B8076096.png)
![4-[(4-Methylphenyl)methoxy]benzenethiol](/img/structure/B8076102.png)
![2-[(4-Methylphenyl)methoxy]benzenethiol](/img/structure/B8076104.png)
![3-[(4-Methylphenyl)methoxy]benzenethiol](/img/structure/B8076105.png)
![3-Fluoro-4-[(4-methylphenyl)methoxy]benzenethiol](/img/structure/B8076116.png)
![3-[(2,5-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076120.png)
![4-[(2,5-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076121.png)
![2-[(2,5-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076125.png)
![5-Chloro-2-[(2,5-difluorophenyl)methoxy]benzenethiol](/img/structure/B8076133.png)
![5-[3-(Methoxymethyl)phenyl]-5-oxopentanoic acid](/img/structure/B8076145.png)
![2-[3-(Methoxymethyl)phenyl]pyridine](/img/structure/B8076153.png)



